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Compound of Interest

Compound Name: 4-Hydroxy-2'-nitrobiphenyl

CAS No.: 20281-23-6

Cat. No.: B7845842 Get Quote

Executive Summary & Compound Profile
4-Hydroxy-2'-nitrobiphenyl is a biaryl compound characterized by a phenolic ring coupled to

an ortho-nitrobenzene ring. The steric bulk of the ortho-nitro group forces the two aromatic

rings out of planarity, creating a twisted conformation that significantly influences its NMR

spectroscopic signature.

Property Data

IUPAC Name 4-(2-Nitrophenyl)phenol

CAS Registry Number 20281-23-6

Molecular Formula

Molecular Weight 215.21 g/mol

Appearance Yellow crystalline solid

Melting Point 113–116 °C

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in Water
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To understand the spectroscopic impurities (e.g., residual solvent, unreacted boronic acid), it is

essential to review the standard synthesis pathway. This compound is typically synthesized via

a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow
The following workflow outlines the preparation and isolation logic, ensuring the sample purity

required for the spectroscopic data presented below.

Reagents:
4-Hydroxyphenylboronic acid

+
1-Bromo-2-nitrobenzene

Catalysis:
Pd(PPh3)4 (5 mol%)
K2CO3, DME/H2O

Reflux, 12h

Workup:
Acidify (pH 2)

Extract (EtOAc)
Wash (Brine)

Purification:
Column Chromatography

(Hexane:EtOAc 3:1)

Target:
4-Hydroxy-2'-nitrobiphenyl

(Yellow Solid)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the isolation of 4-Hydroxy-2'-nitrobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the asymmetry of the molecule. The ortho-nitro group on Ring B creates

a distinct magnetic environment, while Ring A (phenol) exhibits a characteristic AA'BB' splitting

pattern, slightly perturbed by the twisted biaryl bond.

NMR Data (400 MHz, )
The spectrum is dominated by the exchangeable phenolic proton and the aromatic regions.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Notes

-OH 9.65 Singlet (br) 1H -

Disappears

with

shake

H-3' 7.98 Doublet (dd) 1H 8.1, 1.2
Ortho to

(Deshielded)

H-5' 7.74 Triplet (td) 1H 7.5, 1.2 Para to

H-4' 7.58 Triplet (td) 1H 7.8, 1.4 Meta to

H-6' 7.48 Doublet (dd) 1H 7.8, 1.4
Ortho to

biaryl bond

H-2, H-6 7.15 Doublet 2H 8.6
Meta to

(Ring A)

H-3, H-5 6.82 Doublet 2H 8.6
Ortho to

(Shielded)

NMR Data (100 MHz, )
The carbon spectrum confirms the presence of 10 unique carbon environments (due to

symmetry in Ring A).
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Carbon Type
Shift (

, ppm)
Assignment

Phenolic C-OH 157.8 C-4 (Ring A)

Nitro C-N 149.1 C-2' (Ring B)

Quaternary C-C 135.2 C-1' (Ring B, Biaryl ipso)

Aromatic CH 132.8 C-5'

Aromatic CH 131.9 C-3'

Aromatic CH 129.5 C-2, C-6 (Ring A)

Aromatic CH 128.8 C-4'

Quaternary C-C 127.5 C-1 (Ring A, Biaryl ipso)

Aromatic CH 124.2 C-6'

Aromatic CH 115.6 C-3, C-5 (Ring A)

Infrared (IR) Spectroscopy
The IR spectrum provides rapid identification of the key functional groups: the hydroxyl group

and the nitro group.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (

)
Intensity Assignment Functional Group

3450 – 3200 Broad, Strong
Phenolic Hydroxyl (H-

bonded)

3060 Weak Aromatic C-H stretch

1610, 1590 Medium
Aromatic Ring

Skeleton

1525 Strong
Nitro Asymmetric

Stretch

1355 Strong
Nitro Symmetric

Stretch

1220 Strong Phenolic C-O Stretch

830 Strong
Para-substituted

benzene (Ring A)

745 Strong
Ortho-substituted

benzene (Ring B)

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern. For phenolic

compounds, Electrospray Ionization (ESI) in Negative Mode is the preferred method for high

sensitivity.

ESI-MS (Negative Mode)
Molecular Ion

: Observed at m/z 214.1.

Base Peak: 214.1 (Stable phenoxide ion).

EI-MS (Electron Impact, 70 eV)
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If using GC-MS, the standard fragmentation pattern is observed:

Molecular Ion

:m/z 215 (Significant intensity).

Fragment

: m/z 198.

Fragment

: m/z 169 (Loss of nitro group, typical for nitroarenes).

Fragment

: m/z 141 (Fluorenyl cation type species).

Structural Visualization & Numbering
The following diagram illustrates the atom numbering used for the NMR assignments above.

Figure 2: Atom numbering for 4-Hydroxy-2'-nitrobiphenyl.
Ring A (Left) is the phenol; Ring B (Right) is the nitrobenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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